
Clomipramine D3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Clomipramine-d3 (hydrochloride) is a deuterium-labeled form of Clomipramine hydrochloride.
- Clomipramine hydrochloride belongs to the class of tricyclic antidepressants.
- It is primarily used to treat obsessive-compulsive disorder (OCD) and other mood disorders .
准备方法
- 氯米帕明-d3(盐酸盐)的合成路线在其合成过程中涉及氘标记。
- 工业生产方法通常遵循氯米帕明盐酸盐的既定方案,使用氘源进行同位素取代。
化学反应分析
- 氯米帕明-d3(盐酸盐)经历各种反应,包括:
芳香取代: 氯米帕明-d3由于其芳香环体系,可以发生亲电芳香取代反应。
还原: 硝基还原为氨基是其合成中的关键步骤。
烷基化: 烷基化反应引入侧链。
- 常用试剂包括还原剂(如氢化铝锂)、烷基化剂和氘代溶剂。
- 主要产物包括氯米帕明-d3本身及其代谢产物。
科学研究应用
Clinical Applications
1. Treatment of Psychiatric Disorders
- Obsessive-Compulsive Disorder (OCD) : Clomipramine is one of the first-line treatments for OCD due to its potent serotonin reuptake inhibition .
2. Neuropathic Pain Management
- Clomipramine exhibits analgesic properties, making it useful in treating chronic pain conditions such as diabetic neuropathy and fibromyalgia. Its mechanism includes sodium channel blockade and NMDA receptor antagonism, which are beneficial in managing neuropathic pain .
3. Other Indications
- Clomipramine has been explored for various off-label uses, including treatment for trichotillomania, cataplexy associated with narcolepsy, and certain anxiety disorders .
Research Applications
1. Neuropharmacological Studies
- Research has demonstrated that clomipramine influences autophagy processes within neuronal cells, impacting memory and learning functions in animal models . Studies indicate that chronic administration may impair autophagic flux, suggesting a complex interaction between antidepressants and cellular homeostasis.
2. Pharmacokinetic Studies
- The deuterated form allows for advanced pharmacokinetic studies using isotopic labeling techniques. This can improve the understanding of drug metabolism and distribution within biological systems, making it a valuable tool in pharmacological research .
3. Toxicological Assessments
- Clomipramine D3 serv
作用机制
- 氯米帕明-d3抑制血清素(SERT)、去甲肾上腺素(NET)和多巴胺(DAT)的再摄取。
- 通过阻断这些转运蛋白,它增加了这些神经递质在突触间隙中的可用性。
- 由此产生的神经传递调节有助于其治疗效果。
与相似化合物的比较
- 氯米帕明-d3与氯米帕明盐酸盐具有相似性。
- 其他相关化合物包括丙咪嗪、阿米替林和地西普拉明。
相似化合物的比较
- Clomipramine-d3 shares similarities with Clomipramine hydrochloride.
- Other related compounds include imipramine, amitriptyline, and desipramine.
生物活性
Clomipramine D3 (hydrochloride) is a tricyclic antidepressant (TCA) that has garnered attention for its multifaceted biological activity, particularly in the treatment of obsessive-compulsive disorder (OCD) and other mood disorders. This article explores the pharmacological profile, mechanisms of action, and research findings related to the biological activity of Clomipramine D3, supported by data tables and relevant case studies.
Pharmacological Profile
Chemical Structure and Classification
- Clomipramine is a tertiary amine belonging to the dibenzazepine class of TCAs. Its chemical structure allows it to interact with various neurotransmitter systems.
Mechanism of Action
- Clomipramine primarily acts as a serotonin reuptake inhibitor (SRI), with a stronger affinity for the serotonin transporter (SERT) than other TCAs. It also inhibits norepinephrine reuptake, contributing to its antidepressant effects .
Pharmacokinetics
- Absorption: Clomipramine is well absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 2 to 6 hours after oral administration. The bioavailability is approximately 50% due to extensive first-pass metabolism .
- Metabolism: It is metabolized in the liver predominantly via CYP450 enzymes, particularly CYP2D6 and CYP1A2, yielding active metabolites such as desmethylclomipramine .
- Half-life: The half-life ranges from 17 to 28 hours, allowing for once-daily dosing in many cases .
Inhibition of Autophagy
Recent studies have indicated that clomipramine negatively regulates autophagic flux in neuronal cells. This was demonstrated through experiments involving primary cortical neurons and nematodes (C. elegans), where clomipramine treatment resulted in increased levels of LC3-II, a marker for autophagosome formation, suggesting an inhibition of autophagic degradation processes .
Clinical Efficacy
Clomipramine has been evaluated in multiple clinical trials for its efficacy in treating OCD. A double-blind study involving 520 patients demonstrated significant reductions in OCD symptoms compared to placebo, with mean reductions in Yale-Brown Obsessive Compulsive Scale scores of 38% and 44% across two studies .
Case Studies
- Case Study on Efficacy in OCD:
- Autophagy Implications:
Side Effects and Considerations
While generally well-tolerated, clomipramine may cause side effects typical of TCAs, including anticholinergic effects (e.g., dry mouth, constipation) and potential serious side effects like seizures or elevated liver enzymes . The risk of side effects necessitates careful monitoring during treatment.
常见问题
Q. Basic: What analytical methods are recommended for quantifying Clomipramine D3 hydrochloride in dissolution studies?
Answer: Dissolution testing for Clomipramine D3 hydrochloride should follow USP guidelines using Apparatus 2 (paddle) at 50 rpm in 0.1 N HCl (500 mL). UV spectrophotometry at 252 nm is employed to measure dissolved concentrations, with system suitability requiring ≤1.0% RSD for peak area reproducibility. Validation includes linearity (30–100 μg/mL), precision (inter-day RSD ≤2%), and recovery (90–110%) using USP reference standards .
Q. Advanced: How can isotopic labeling (e.g., deuterium) resolve pharmacokinetic ambiguities in Clomipramine D3 metabolite studies?
Answer: Deuterium-labeled N-Desmethyl Clomipramine D3 hydrochloride (CAS 1398065-86-5) serves as an internal standard for LC-MS/MS to distinguish endogenous metabolites from exogenous compounds. Methodological steps include:
- Preparing calibration curves using deuterated standards (0.1–50 ng/mL).
- Monitoring mass transitions (e.g., m/z 354 → 227 for D3-labeled metabolite) to enhance specificity.
- Validating isotopic purity (>98%) via NMR and mass spectrometry to avoid isotopic interference .
Q. Basic: Which animal models are validated for studying Clomipramine D3’s anti-obsessive-compulsive effects?
Answer: The marble-burying test in mice and the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) in humans are gold standards. In mice, doses of 5–20 mg/kg (intraperitoneal) reduce compulsive behaviors, while clinical trials use Y-BOCS scores (0–40 scale) with interrater reliability (Cronbach’s α >0.85) to assess symptom severity .
Q. Advanced: How to address contradictions in osmotic coefficient data for Clomipramine hydrochloride solutions?
Answer: Discrepancies arise from concentration-dependent critical points (e.g., inflection at ~0.12 mol/kg). Replicate vapor pressure osmometry at controlled temperatures (303.15–313.15 K) and ionic strength adjustments can normalize data. Activity coefficients should be calculated using the Debye-Hückel equation with ion-pairing corrections for Cl⁻ interactions .
Q. Basic: What protocols ensure impurity profiling compliance during Clomipramine D3 synthesis?
Answer: USP/EP guidelines mandate HPLC with UV detection (220 nm) and a C18 column. System suitability requires resolution ≥2.0 between Clomipramine and Related Compound A. Quantify impurities at ≤0.15% using reference standards (e.g., Imipramine Hydrochloride for cross-reactivity checks). Sample preparation includes mechanical shaking in methanol:water (60:40) to ensure homogeneity .
Q. Advanced: How does powder X-ray diffraction (PXRD) aid in polymorph screening of Clomipramine D3?
Answer: High-resolution PXRD (foil transmission geometry, monochromatic Cu-Kα) identifies polymorphs by indexing lattice parameters (e.g., a = 12.3 Å, c = 7.8 Å for Form I). Data analysis via DICVOL-91 software and March-Dollase function corrects preferred orientation artifacts. Match calculated vs. experimental patterns (Δ2θ ≤0.06°) to confirm crystallinity .
Q. Basic: How to validate bioanalytical methods for Clomipramine D3 in plasma?
Answer: Validate per ICH M10 guidelines:
- Linearity : 1–100 ng/mL in human plasma (r² ≥0.995).
- Accuracy/Precision : Intra-day ±15% bias, inter-day ≤20% RSD.
- Matrix Effects : Assess ion suppression/enhancement via post-column infusion. Use deuterated internal standards to correct recovery (85–115%) .
Q. Advanced: What mechanistic insights explain Clomipramine D3’s autophagy modulation in neuronal models?
Answer: At 1–5 μM, Clomipramine D3 inhibits autophagosome-lysosome fusion by alkalinizing lysosomal pH (LysoTracker Red assay). In vivo, 20 mg/kg reduces LC3-II/LC3-I ratios in mouse brain tissue. Pair immunofluorescence (p62/SQSTM1 accumulation) with TEM to confirm disrupted flux .
Q. Basic: How to ensure batch-to-batch uniformity in Clomipramine D3 formulations?
Answer: Perform content uniformity testing per USP <905>:
- Analyze 10 individual capsules via HPLC (30 μg/mL standard).
- Acceptance criteria: 85–115% label claim with RSD ≤6%.
- Use ANOVA for inter-batch variance analysis (p >0.05 indicates homogeneity) .
Q. Advanced: Does deuterium labeling alter Clomipramine D3’s metabolic stability compared to non-labeled analogs?
Answer: Deuterium kinetic isotope effects (KIE) reduce CYP450-mediated N-demethylation rates. In vitro microsomal assays show a 1.5–2.0-fold increase in t₁/₂ for D3-labeled vs. unlabeled compounds. Monitor via stable isotope tracing (HRMS) and adjust dosing in PK/PD models to account for prolonged exposure .
属性
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWMKZEIBHDTH-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。